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Introduction
Ervogastat (PF-06865571) is an investigational, orally available, small-molecule inhibitor of

diacylglycerol O-acyltransferase 2 (DGAT2).[1] Developed by Pfizer, it is currently in Phase 2

clinical development for the treatment of non-alcoholic steatohepatitis (NASH), a severe form of

non-alcoholic fatty liver disease (NAFLD).[2][3][4] NASH is characterized by hepatic steatosis,

inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and

hepatocellular carcinoma.

DGAT2 is a key enzyme in the final step of triglyceride synthesis. By selectively inhibiting

DGAT2, Ervogastat aims to reduce the accumulation of triglycerides in the liver, a central

pathogenic feature of NASH.[5][6] This technical guide provides a comprehensive overview of

the currently available pharmacokinetic and pharmacodynamic data for Ervogastat, based on

preclinical and clinical studies.

Pharmacokinetics
Preclinical Profile
Detailed pharmacokinetic parameters of Ervogastat in preclinical species are essential for

understanding its absorption, distribution, metabolism, and excretion (ADME) profile and for

informing clinical dose selection. The discovery of Ervogastat involved modifications to a

prototype inhibitor to enhance its metabolic stability and overall pharmacokinetic properties.[7]
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Table 1: Preclinical Pharmacokinetic Parameters of Ervogastat

Species

Route
of
Adminis
tration

Dose
Cmax
(ng/mL)

Tmax
(h)

AUC
(ng·h/m
L)

Half-life
(t½) (h)

Bioavail
ability
(%)

Rat Oral
Data not
availabl
e

Data not
availabl
e

Data not
availabl
e

Data not
availabl
e

Data not
availabl
e

Data not
availabl
e

Dog Oral
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Monkey Oral
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Quantitative data from preclinical studies are not yet publicly available in the reviewed

literature.

Clinical Pharmacokinetics
A Phase 1, open-label, fixed-sequence, two-period study (NCT04800349/C2541007) was

conducted in six healthy adult male participants to assess the ADME of radiolabeled

Ervogastat.[1] The study involved a single 300 mg oral dose of [14C]PF-06865571 and, after a

washout period, a single 100 µg intravenous dose of [14C]PF-06865571.[1]

Table 2: Human Pharmacokinetic Parameters of Ervogastat
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Parameter Value Study Population

Absorption

Bioavailability (F) Data not available Healthy Males

Tmax (oral) Data not available Healthy Males

Distribution

Volume of Distribution (Vd) Data not available Healthy Males

Metabolism

Primary Metabolizing Enzyme CYP3A In vitro data[6][8]

Major Metabolites M2 and M6[1] Healthy Males

Elimination

Terminal Elimination Half-life

(t½)

1.45 - 5.22 hours (single oral

doses of 5-1500 mg)
Healthy Volunteers

Total Excretion (Oral Dose)

~79% of the administered

radioactive dose recovered in

urine and feces[1]

Healthy Males

Total Excretion (IV Dose)

~70% of the administered

radioactive dose recovered in

urine and feces[1]

Healthy Males

Drug-Drug Interactions

| Effect on Ervogastat PK (with Clesacostat) | No clinically meaningful differences in systemic

exposure[8] | Healthy Volunteers |

Pharmacodynamics
Preclinical Evidence
In a preclinical model, rats fed a Western diet exhibited elevated plasma and hepatic

triglycerides. Treatment with Ervogastat demonstrated a reduction in both plasma and hepatic

triglycerides, supporting the compound's mechanism of action.
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Clinical Evidence
The pharmacodynamic effects of Ervogastat have been evaluated in patients with NAFLD and

MASH (Metabolic dysfunction-associated steatohepatitis), primarily by measuring the change in

liver fat content using magnetic resonance imaging-proton density fat fraction (MRI-PDFF).

A randomized, double-blind, placebo-controlled Phase 2a study in 48 patients with NAFLD

evaluated two doses of Ervogastat (50 mg and 300 mg) administered twice daily for 14 days.

[9]

Table 3: Pharmacodynamic Effects of Ervogastat Monotherapy in NAFLD Patients (14-day

study)

Parameter Placebo (n=16)
Ervogastat 50 mg
BID (n=17)

Ervogastat 300 mg
BID (n=15)

Mean % Change in
Whole Liver Fat
from Baseline

-10.94% -32.62% -41.14%

Change in Serum

Triglycerides
Not reported

Statistically significant

reduction vs. placebo

Statistically significant

reduction vs. placebo

Change in Plasma

PCSK9
Not reported

Statistically significant

reduction vs. placebo

Statistically significant

reduction vs. placebo

Source: Saxena, A. et al. 70th Annu Meet Am Assoc Study Liver Dis (AASLD) (Nov 8-12,

Boston) 2019, Abst 2127.[9]

The MIRNA trial (NCT04321031) was a larger Phase 2, randomized, double-blind, double-

dummy study in 255 patients with biopsy-confirmed MASH and F2-F3 fibrosis.[2] This study

evaluated several doses of Ervogastat monotherapy (25 mg, 75 mg, 150 mg, and 300 mg

twice daily) and two combination regimens with the acetyl-CoA carboxylase (ACC) inhibitor,

clesacostat, over 48 weeks.[2] The primary endpoint was a composite of MASH resolution

without worsening of fibrosis or fibrosis improvement of at least one stage without worsening of

MASH.[2]

Table 4: Primary Endpoint Achievement in the MIRNA Phase 2 Study (48 weeks)
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Treatment Group N
Proportion Achieving
Primary Endpoint

Placebo 34 38%

Ervogastat 25 mg BID 35 46%

Ervogastat 75 mg BID 48 Data not fully disclosed

Ervogastat 150 mg BID 42 Data not fully disclosed

Ervogastat 300 mg BID 31 Data not fully disclosed

Ervogastat 150 mg +

Clesacostat 5 mg BID
35 Met primary endpoint

Ervogastat 300 mg +

Clesacostat 10 mg BID
30 Met primary endpoint

While specific percentages for all monotherapy arms are not available, all Ervogastat
experimental groups showed greater effects on MASH resolution without worsening of fibrosis

than with placebo alone.[2] Ervogastat monotherapy did not meet the primary endpoint.[2]

Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the design of the key clinical studies, the following

diagrams are provided in the DOT language for Graphviz.
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Caption: Mechanism of action of Ervogastat in inhibiting triglyceride synthesis.
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Caption: Workflow of the Phase 1 ADME study (NCT04800349/C2541007).

Experimental Protocols
Human ADME Study (NCT04800349/C2541007)
This Phase 1 study in healthy male volunteers was designed to characterize the absorption,

metabolism, and excretion of Ervogastat.[1]

Study Design: Open-label, fixed-sequence, two-period study.

Participants: 6 healthy adult males.[1]

Period 1: Administration of a single 300 mg oral dose of [14C]Ervogastat.

Washout: A sufficient period to ensure clearance of the drug.
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Period 2: Administration of a single 100 µg intravenous microdose of [14C]Ervogastat.

Sample Collection: Serial collection of blood, urine, and feces throughout the study periods.

[1]

Analysis: Quantification of total radioactivity, as well as concentrations of unchanged

Ervogastat and its metabolites in all matrices to determine mass balance, routes of

excretion, and metabolic pathways.[1]

MIRNA Phase 2 Study in MASH (NCT04321031)
This Phase 2 study was designed to evaluate the efficacy and safety of Ervogastat as a

monotherapy and in combination with Clesacostat in patients with MASH and significant

fibrosis.[2][10][11]

Study Design: Randomized, double-blind, double-dummy, placebo-controlled, parallel-group

study.

Participants: 255 adults with biopsy-confirmed MASH and fibrosis stage F2 or F3.[2]

Treatment Arms:

Placebo twice daily

Ervogastat 25 mg twice daily

Ervogastat 75 mg twice daily

Ervogastat 150 mg twice daily

Ervogastat 300 mg twice daily

Ervogastat 150 mg + Clesacostat 5 mg twice daily

Ervogastat 300 mg + Clesacostat 10 mg twice daily

Treatment Duration: 48 weeks.[2]

Primary Endpoint: A composite of:
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Resolution of MASH with no worsening of liver fibrosis.

Improvement in liver fibrosis by at least one stage with no worsening of MASH.[2]

Key Secondary/Exploratory Endpoints:

Change from baseline in liver fat content assessed by MRI-PDFF.

Changes in liver enzymes and other non-invasive markers of liver injury and fibrosis.

Safety and tolerability.

Conclusion
Ervogastat, a selective DGAT2 inhibitor, has demonstrated a clear pharmacodynamic effect in

reducing hepatic steatosis in patients with NAFLD and MASH. Its pharmacokinetic profile is

characterized by oral availability and metabolism primarily via CYP3A. While Ervogastat
monotherapy showed a positive effect on MASH resolution compared to placebo in the MIRNA

trial, it did not meet the primary endpoint. However, the combination with the ACC inhibitor

Clesacostat showed a more pronounced effect, meeting the primary endpoint in the same

study.[2] The ongoing and future clinical development will further delineate the therapeutic

potential of Ervogastat, both as a monotherapy and as part of a combination regimen, for the

treatment of NASH. The favorable safety and tolerability profile observed thus far supports its

continued investigation in this patient population with a high unmet medical need.[2][9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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